molecular formula C15H13ClN6O B13377364 2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B13377364
M. Wt: 328.75 g/mol
InChI Key: FIHGCTNKPPWQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multi-step reactions. One common method involves the condensation of appropriate hydrazine derivatives with cyclopentanone, followed by cyclization and diazotization reactions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products

Scientific Research Applications

2-amino-3-[(3-chlorophenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibition can lead to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

11-amino-10-[(3-chlorophenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C15H13ClN6O/c16-8-3-1-4-9(7-8)19-20-12-13(17)21-22-14(12)18-11-6-2-5-10(11)15(22)23/h1,3-4,7,21H,2,5-6,17H2

InChI Key

FIHGCTNKPPWQKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C(NN3C2=O)N)N=NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.